molecular formula C17H20FN5O B2675176 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 2309709-71-3

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2675176
CAS No.: 2309709-71-3
M. Wt: 329.379
InChI Key: FFKAWOSHRALWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylpyrimidine moiety, a piperidine ring, and a fluoropyrimidine group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopropylpyrimidine intermediate.

    Introduction of the Fluoropyrimidine Group: The final step involves the incorporation of the fluoropyrimidine group through a coupling reaction, often facilitated by a catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule, potentially altering its biological activity.

    Coupling Reactions: These reactions are essential for forming complex structures and can be facilitated by catalysts such as palladium or copper.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine include:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

4-cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c18-14-8-19-10-22-17(14)23-5-3-12(4-6-23)9-24-16-7-15(13-1-2-13)20-11-21-16/h7-8,10-13H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKAWOSHRALWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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